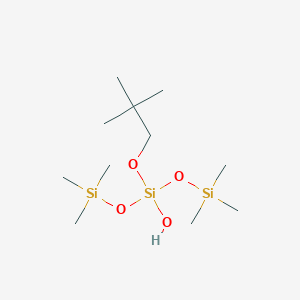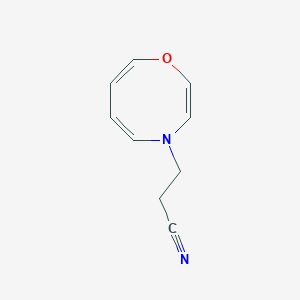
3-(4H-1,4-Oxazocin-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4H-1,4-Oxazocin-4-yl)propanenitrile is a chemical compound with a unique structure that includes an oxazocin ring. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the use of secondary amides with acyl chlorides under mild conditions, catalyzed by iridium . These methods offer good yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for scalability and efficiency. The use of microwave conditions has also been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-(4H-1,4-Oxazocin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of dihydro analogs.
Substitution: Reactions with sulfur ylides to form dihydropyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxone: For oxidation reactions.
Sulfur ylides: For substitution reactions.
Acyl chlorides: For condensation reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro analogs, and polysubstituted dihydropyrroles .
Aplicaciones Científicas De Investigación
3-(4H-1,4-Oxazocin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by the oxazocin ring, which can form stable complexes with metal ions and other cofactors .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile: Similar in structure but with a quinazolin ring instead of an oxazocin ring.
3-methyl-4-oxo-1,4-dihydroquinolin-3-ylpropanenitrile: Contains a quinolin ring and exhibits different biological activities.
Uniqueness
3-(4H-1,4-Oxazocin-4-yl)propanenitrile is unique due to its oxazocin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Propiedades
Número CAS |
89462-55-5 |
|---|---|
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
3-(1,4-oxazocin-4-yl)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-4-3-6-11-5-1-2-8-12-9-7-11/h1-2,5,7-9H,3,6H2 |
Clave InChI |
YDPACWZUARGVLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=COC=C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


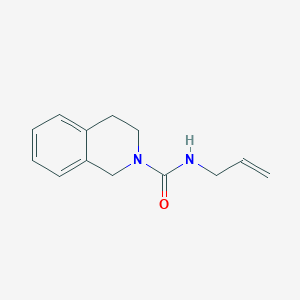
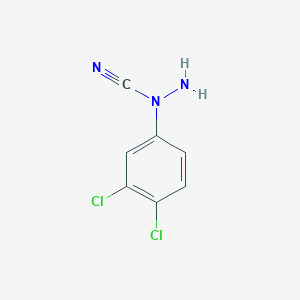
![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
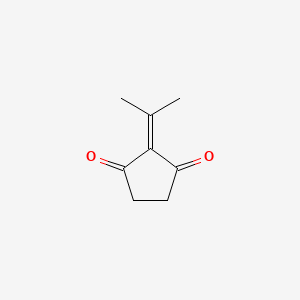
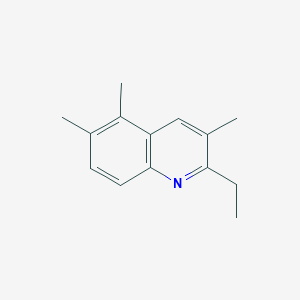
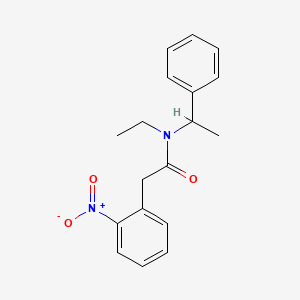
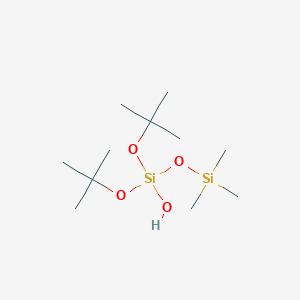
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
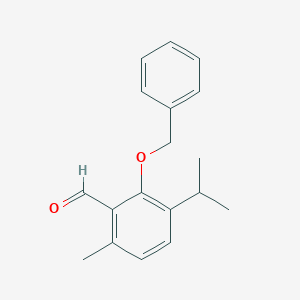

![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)
